molecular formula C10H18F6O6S2Sn B1632320 Dibutyltin Ditriflate

Dibutyltin Ditriflate

Cat. No.: B1632320
M. Wt: 531.1 g/mol
InChI Key: DBIMSKIDWWYXJV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyltin compounds are organotin derivatives widely used in industrial applications, including PVC stabilization, catalysts, and biocides. Among these, dibutyltin diacetate (DBTA), dibutyltin dichloride (DBTC), dibutyltin dilaurate (DBTL), and dibutyltin maleate (DBTM) have been studied for their biological effects, particularly their roles as endocrine disruptors . These compounds interact with nuclear receptors such as PPARγ (peroxisome proliferator-activated receptor gamma) and RXRα (retinoid X receptor alpha), influencing adipogenesis and inflammatory responses .

Properties

Molecular Formula

C10H18F6O6S2Sn

Molecular Weight

531.1 g/mol

IUPAC Name

dibutyltin(2+);trifluoromethanesulfonate

InChI

InChI=1S/2C4H9.2CHF3O3S.Sn/c2*1-3-4-2;2*2-1(3,4)8(5,6)7;/h2*1,3-4H2,2H3;2*(H,5,6,7);/q;;;;+2/p-2

InChI Key

DBIMSKIDWWYXJV-UHFFFAOYSA-L

SMILES

CCCC[Sn+2]CCCC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CCCC[Sn+2]CCCC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]

Pictograms

Corrosive; Acute Toxic

Origin of Product

United States

Chemical Reactions Analysis

Transesterification

DBTDL catalyzes ester exchange reactions, such as converting triglycerides to biodiesel :

RCOOR’+R”OHDBTDLRCOOR”+R’OH\text{RCOOR'} + \text{R''OH} \xrightarrow{\text{DBTDL}} \text{RCOOR''} + \text{R'OH}

  • Key Conditions :

    • Temperature: 50–60°C

    • Solvent: Ethanol or methanol

    • Reaction time: 2–4 hours .

Silicone Vulcanization

DBTDL facilitates room-temperature vulcanization (RTV) of silicones by promoting condensation between silanol groups :

Si–OH+Si–ORDBTDLSi–O–Si+ROH\text{Si–OH} + \text{Si–OR} \xrightarrow{\text{DBTDL}} \text{Si–O–Si} + \text{ROH}

PVC Stabilization

DBTDL acts as a thermal stabilizer for polyvinyl chloride (PVC) by scavenging HCl and preventing dehydrochlorination :

PVCΔHCl+Conjugated dienes(DBTDL inhibits this reaction)\text{PVC} \xrightarrow{\Delta} \text{HCl} + \text{Conjugated dienes} \quad (\text{DBTDL inhibits this reaction})

Synthetic Routes to DBTDL

Two industrial methods are described in the sources:

Method 1: From Dibutyltin Dichloride

  • Reactants : Lauric acid (2 mol), dibutyltin dichloride (1 mol), ethanol.

  • Process :

    • Sodium ethoxide is added to the mixture at 50–60°C.

    • Ethanol is removed under vacuum after reaction completion .

  • Yield : >97% .

Method 2: From Dibutyltin Oxide

  • Reactants : Lauric acid (2 mol), dibutyltin oxide (1 mol).

  • Process :

    • Reflux at 65°C for 2.5 hours.

    • Cool and isolate the product .

Biological and Environmental Interactions

  • Adipogenic Effects : DBTDL activates PPARγ/RXRα pathways, promoting adipogenesis in mammalian cells .

  • Anti-inflammatory Activity : Suppresses TNFα and other proinflammatory cytokines in macrophages .

  • Toxicity : Decreases hepatic triglyceride content by modulating mTOR/SREBP1C/PPARα pathways .

Comparison with Similar Compounds

Comparative Analysis of Dibutyltin Compounds

Receptor Agonist Activity

Dibutyltin compounds exhibit partial agonist activity on PPARγ and RXRα, with varying efficacy (Table 1):

Compound PPARγ Activation (Fold Change) RXRα Activation (Fold Change) Key Observations
Tributyltin chloride (TBTC) 2.63 ± 0.21 32.47 ± 7.07 Full RXRα agonist; strongest adipogenic effect
Dibutyltin dichloride (DBTC) 7.50 ± 0.84 1.99 ± 0.41 Highest PPARγ activation among dibutyltins
Dibutyltin diacetate (DBTA) 2.25 ± 0.55 No significant activity Activates PPARγ at lower concentrations
Dibutyltin dilaurate (DBTL) 1.91 ± 0.36 2.49 ± 0.75 Dual partial agonist (PPARγ/RXRα)
Dibutyltin maleate (DBTM) 2.61 ± 0.49 No significant activity Moderate PPARγ agonist

Key Findings :

  • DBTC showed the highest PPARγ activation (7.5-fold), surpassing even TBTC (2.63-fold) .
  • DBTL uniquely acted as a dual partial agonist for both PPARγ and RXRα, though its efficacy was lower than TBTC .
  • Structural studies indicate that tin atoms in these compounds bind to Cys285 in PPARγ’s ligand-binding domain, a mechanism conserved across organotins .
Adipogenic and Inflammatory Effects

All dibutyltin compounds induced adipogenesis in 3T3-L1 preadipocytes, with DBTL being the most potent (Figure 2, ). Adipogenesis was PPARγ-dependent, as shown by suppression with the PPARγ antagonist T0070907 . Additionally:

  • DBTC and DBTL upregulated anti-inflammatory genes (e.g., Lgals9, Dcn) in adipocytes, mirroring PPARγ’s anti-inflammatory role .
  • TBTC and DBTC repressed pro-inflammatory genes (e.g., S100a8, TNFα) in macrophages, suggesting receptor-mediated cross-talk .
Toxicity and Regulatory Status
  • Maximum Non-Toxic Concentrations: TBTC: 0.1 µM DBTA/DBTC: 1 µM DBTL: 10 µM DBTM: 0.1 µM

Critical Comparison with Tributyltin Chloride (TBTC)

While TBTC is a well-characterized PPARγ/RXRα agonist and adipogenesis inducer , dibutyltin compounds differ in three key aspects:

Potency : TBTC exhibits stronger RXRα activation (32.47-fold vs. ≤2.49-fold in dibutyltins) but weaker PPARγ activation than DBTC .

Toxicity Threshold: Dibutyltins generally have higher maximum non-toxic concentrations (e.g., 10 µM for DBTL vs. 0.1 µM for TBTC) .

Structural Influence : The carboxylate or laurate groups in dibutyltins may reduce membrane permeability compared to TBTC’s chloride group, altering biological uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.